molecular formula C13H19F2N5 B11733109 N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11733109
M. Wt: 283.32 g/mol
InChI Key: IUQZECWAMWRQCN-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the pyrazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-5-fluoro-1H-pyrazole
  • 1-(2-fluoroethyl)-3-methyl-1H-pyrazole

Uniqueness

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The specific arrangement of ethyl and methyl groups also contributes to its distinct properties.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine

InChI

InChI=1S/C13H19F2N5/c1-4-19-13(15)11(9(2)18-19)7-16-12-8-17-20(6-5-14)10(12)3/h8,16H,4-7H2,1-3H3

InChI Key

IUQZECWAMWRQCN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=C(N(N=C2)CCF)C)F

Origin of Product

United States

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